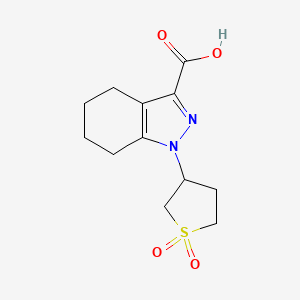

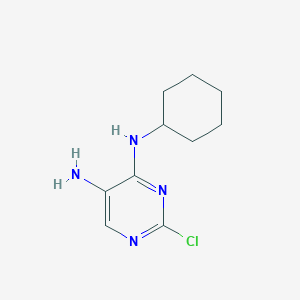

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine

Overview

Description

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine (CCPA) is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. CCPA belongs to the class of pyrimidine derivatives and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antiviral Activity

Compounds structurally related to 2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine have been explored for their antiviral properties. For instance, studies on substituted 2,4-diaminopyrimidines reveal their potential in inhibiting retrovirus replication, including HIV, by targeting specific viral enzymes or processes critical for viral replication. This research suggests the possibility of developing new antiretroviral drugs from pyrimidine derivatives (Hocková et al., 2003).

Synthesis and Chemical Reactions

Research on the amination of chloropyrimidines, including studies on 2-chloro-and 2,4-dichloropyrimidines, illustrates the chemical versatility and reactivity of these compounds. Such studies provide insights into synthesizing aminopyrimidines and their derivatives, which are valuable for developing pharmaceuticals, agrochemicals, and other specialized chemicals (Averin et al., 2008).

Material Science Applications

Pyrimidine derivatives are also investigated for their applications in material science, such as in the synthesis of high-performance polymers. Studies demonstrate the use of pyrimidine-containing compounds in producing polyimides with high thermal stability and mechanical properties, suggesting applications in aerospace, electronics, and other high-tech industries (Wang et al., 2008; Yang et al., 2004).

Synthetic Methodologies

Further research delves into the development of synthetic methodologies for creating complex pyrimidine structures, such as through the Na2CO3-mediated annulation reaction. These methodologies enable the synthesis of structurally diverse pyrimidine derivatives, potentially leading to new drugs and materials with tailored properties (Wu et al., 2022).

Imaging Agent Development

Pyrimidine derivatives have been explored as potential imaging agents for diagnosing diseases. For example, specific chloro-substituted pyrimidine compounds have been synthesized for use in single photon emission computed tomography (SPECT) imaging, highlighting the role of pyrimidine derivatives in medical diagnostics and research (Tian et al., 2001).

Mechanism of Action

Target of Action

Similar compounds such as n4-alkyl-n2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives have been shown to inhibit cyclin-dependent kinases (cdks), particularly cdk6 . CDKs play crucial roles in cell cycle regulation and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

This interaction could involve the formation of bonds with the target proteins, leading to changes in their function .

Biochemical Pathways

If it acts as a cdk inhibitor like its related compounds, it could affect pathways related to cell cycle regulation and transcription . The downstream effects of this could include altered cell proliferation and gene expression.

Pharmacokinetics

Its molecular weight is 22671 , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

If it acts similarly to related compounds, it could potentially inhibit cdks, leading to altered cell cycle progression and potentially reduced cell proliferation .

properties

IUPAC Name |

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h6-7H,1-5,12H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLMGZLKACUGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC=C2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259409 | |

| Record name | 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-N-cyclohexylpyrimidine-4,5-diamine | |

CAS RN |

890094-00-5 | |

| Record name | 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890094-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N4-cyclohexyl-4,5-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6593992.png)